molecular formula C12H13N3O4 B13472251 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate

2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate

Cat. No.: B13472251
M. Wt: 263.25 g/mol
InChI Key: QSJCGYKIZMDKHO-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate is a chemical compound known for its unique structure and properties It is often used in various scientific research applications due to its reactivity and ability to form stable compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-[2-(pyridin-3-yl)ethyl]carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form stable intermediates and final products.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate involves its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity is often exploited in biochemical assays and drug development to study the effects of these modifications on biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,5-dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in similar applications.

    2,5-dioxopyrrolidin-1-yl methyl benzonitrile: Another compound with similar reactivity and applications.

Uniqueness

2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate is unique due to its specific structure, which allows for targeted interactions with nucleophilic sites. This makes it particularly useful in applications where precise modifications are required.

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(2-pyridin-3-ylethyl)carbamate

InChI

InChI=1S/C12H13N3O4/c16-10-3-4-11(17)15(10)19-12(18)14-7-5-9-2-1-6-13-8-9/h1-2,6,8H,3-5,7H2,(H,14,18)

InChI Key

QSJCGYKIZMDKHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NCCC2=CN=CC=C2

Origin of Product

United States

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